2,5-dichloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide
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Overview
Description
2,5-dichloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two chlorine atoms, a hydroxy group, and a methylsulfanylbutyl group attached to a benzenesulfonamide core.
Preparation Methods
The synthesis of 2,5-dichloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide typically involves multiple steps, starting with the chlorination of a suitable benzene derivative. The hydroxy and methylsulfanylbutyl groups are then introduced through subsequent reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2,5-dichloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the sulfonamide group.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfanylbutyl groups may play a role in binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2,5-dichloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide can be compared with other similar compounds, such as:
2,5-Dichloro-N-(2-hydroxy-4-methylphenyl)benzenesulfonamide: This compound has a similar structure but lacks the methylsulfanylbutyl group.
2,5-Dichloro-N-(4-methoxybenzyl)benzenesulfonamide: This compound contains a methoxybenzyl group instead of the hydroxy and methylsulfanylbutyl groups.
The uniqueness of this compound lies in its specific functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2,5-dichloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO3S2/c1-18-5-4-9(15)7-14-19(16,17)11-6-8(12)2-3-10(11)13/h2-3,6,9,14-15H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZENWLHRWUXJJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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